4-(dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Description
Key Structural Features and Their Functional Roles
| Component | Role in Bioactivity | Structural Impact |
|---|---|---|
| Benzamide core | Anchors the molecule to hydrophobic pockets | Provides planar geometry for target binding |
| 5-Phenyloxazole | Enhances lipophilicity and membrane permeation | Stabilizes conformation via steric effects |
| Dimethylsulfamoyl | Modulates electronic properties | Increases solubility and metabolic stability |
This hybridization strategy amplifies synergistic effects: the sulfonamide group potentiates enzyme inhibition (e.g., carbonic anhydrase, kinases), while the oxazole-phenyl system improves blood-brain barrier penetration, as observed in related analogs. Computational studies suggest that the methylene linker between benzamide and oxazole allows rotational flexibility, enabling adaptation to diverse binding sites.
Historical Development of Benzamide-Oxazole Hybrid Compounds
The rational design of benzamide-oxazole hybrids emerged in the early 2000s, driven by the need to overcome limitations of standalone sulfonamides or oxazoles. Key milestones include:
Timeline of Critical Developments
| Year | Advancement | Impact on Current Compound Design |
|---|---|---|
| 2005 | First synthesis of N-benzyl oxazole sulfonamides | Established feasibility of hybrid scaffolds |
| 2012 | Discovery of oxazole’s tubulin-binding activity | Inspired incorporation into anticancer agents |
| 2018 | Patent filings for kinase inhibitors with oxazole-benzamide cores | Validated therapeutic potential of the hybrid class |
| 2021 | Optimization of substituents for blood-brain barrier penetration | Guided selection of 5-phenyl and dimethylsulfamoyl groups |
Early analogs focused on antibacterial applications but faced challenges with resistance and toxicity. The shift toward oncology occurred after studies demonstrated that oxazole derivatives disrupt microtubule assembly (e.g., combretastatin analogs). Subsequent structure-activity relationship (SAR) analyses revealed that:
- Electron-withdrawing groups on the oxazole ring (e.g., phenyl at position 5) enhance binding to β-tubulin.
- Substitution at the benzamide’s para position (e.g., sulfonamide) improves selectivity for kinase domains.
Modern synthetic routes, such as Huisgen cycloaddition for oxazole formation and Suzuki-Miyaura coupling for aryl group introduction, have enabled precise modifications to the core structure. These advancements underscore the compound’s evolution from a proof-of-concept hybrid to a candidate for preclinical evaluation.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)17-10-8-15(9-11-17)19(23)20-13-16-12-18(26-21-16)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYLMFBEYSKROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the dimethylsulfamoyl group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to different reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of the compound is C19H19N3O4S, featuring a dimethylsulfamoyl group attached to a benzamide with a phenyl-substituted oxazole ring. The synthesis typically involves multi-step reactions, including cyclization to form the oxazole ring and subsequent modifications to introduce the sulfamoyl and benzamide moieties.
Biological Properties
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain tumor cell lines .
Case Study 1: Anticancer Activity
A study investigated the efficacy of 4-(dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide against human colorectal carcinoma cell lines. Results indicated that the compound significantly reduced cell viability compared to control groups. The mechanism was attributed to apoptosis induction mediated by the activation of p53 pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound demonstrated activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness against various pathogens .
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line/Model | IC50 (µM) | Comments |
|---|---|---|---|
| Anticancer | HCT116 (Colorectal Carcinoma) | < 10 | Significant reduction in cell viability |
| Antimicrobial | Various Bacterial Strains | < 5 | Effective against both Gram-positive and negative bacteria |
| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s core structure aligns with several sulfonamide and benzamide derivatives documented in the evidence. Key comparisons include:
4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structure : Sulfonamide backbone with a 5-methylisoxazole substituent .
- The 5-phenyl substitution on the isoxazole (vs. 5-methyl in the analog) increases lipophilicity, which may improve membrane permeability .
- Activity : The analog was synthesized for antimicrobial screening, indicating that the target compound may share similar therapeutic avenues .
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
- Structure : Benzamide core with a 5-methylisoxazole-sulfamoyl group .
- The 5-phenyl substitution on the isoxazole may enhance π-π stacking interactions in target binding compared to the analog’s 5-methyl group .
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- Structure : Benzamide linked to 1,3,4-oxadiazole rings with varied sulfamoyl substituents .
- Key Differences: The 1,2-oxazole ring in the target compound (vs. LMM5 and LMM11 showed antifungal activity, suggesting that the target compound’s isoxazole-sulfamoyl hybrid structure might be repurposed for similar applications .
Antimicrobial and Antifungal Activity
- Analogs like 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide were designed for antimicrobial activity, likely targeting bacterial dihydropteroate synthase (DHPS) via sulfonamide moieties . The target compound’s dimethylsulfamoyl group may modulate this activity by altering steric interactions with DHPS.
- LMM5 and LMM11 demonstrated efficacy against fungal strains (e.g., Candida albicans), with IC₅₀ values comparable to fluconazole . The target compound’s phenyl-isoxazole group could enhance antifungal potency by improving membrane penetration.
Kinase Inhibition
- Compounds such as N-(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methylbenzamide () showed potent inhibition of kinases like ABL1, with IC₅₀ values in the nanomolar range .
- Comparison : The target compound’s dimethylsulfamoyl group may compete with ATP-binding pockets in kinases, while the 5-phenylisoxazole could mimic purine interactions, as seen in derivatives.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
- Key Observations :
- The target compound’s higher LogP (vs. LMM5) suggests increased lipophilicity, favoring blood-brain barrier penetration but possibly limiting aqueous solubility.
- The 5-phenyl group may contribute to metabolic stability compared to smaller alkyl substituents (e.g., 5-methyl in ) .
Biological Activity
4-(Dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is , and it features a dimethylsulfamoyl group attached to a benzamide with a phenyl-substituted oxazole ring. The synthesis typically involves multi-step reactions starting from simple precursors, including cyclization to form the oxazole ring and subsequent modifications to introduce the sulfamoyl and benzamide moieties .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Antifungal Effects
The compound has also shown promise as an antifungal agent. It is believed that the oxazole ring enhances its interaction with fungal enzymes involved in ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of fungi such as Candida albicans and Candida parapsilosis at low concentrations .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within microbial cells. The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival. For instance, it has been suggested that the compound interacts with the enzyme CYP51, which is responsible for ergosterol synthesis in fungi .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several synthesized compounds related to this class. The results indicated that compounds with higher lipophilicity exhibited better antimicrobial properties due to enhanced membrane permeability. The Minimum Inhibitory Concentration (MIC) values for selected compounds were comparable to established antibiotics, suggesting potential for therapeutic use .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4a | 0.5 | E. coli |
| 4b | 0.8 | S. aureus |
| 4c | 1.0 | C. albicans |
Study on Antifungal Activity
In another research effort, the antifungal properties were assessed against strains of Candida. The findings revealed that certain derivatives significantly reduced ergosterol levels in fungal membranes, indicating effective inhibition of ergosterol biosynthesis.
| Compound | % Ergosterol Inhibition (24h) | % Ergosterol Inhibition (48h) |
|---|---|---|
| Compound 2d | 86.1 | 81.8 |
| Compound 2e | 88.6 | 83.4 |
Q & A
Basic Synthesis: What are the standard synthetic routes for 4-(dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines under reflux conditions in polar aprotic solvents like DMF or acetonitrile . Microwave-assisted synthesis has been shown to improve yields (e.g., up to 97% for analogous sulfonamides) compared to traditional reflux methods, likely due to enhanced reaction kinetics and reduced side reactions . Key steps include:
Sulfonylation: Reacting the benzamide precursor with dimethylsulfamoyl chloride.
Amide Coupling: Using coupling agents (e.g., EDC/HOBt) to link the oxazole-methylamine moiety.
Purification: Flash chromatography (e.g., ethyl acetate/hexane gradients) or HPLC for high-purity isolation .
Structural Characterization: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystallization: Slow evaporation of methanol or ethanol solutions to obtain diffraction-quality crystals.
Data Collection: Using a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement: Employing SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to model atomic positions, thermal parameters, and hydrogen-bonding networks .
- Example metrics: R factor < 0.05, data-to-parameter ratio > 10:1 .
- Advanced analysis may include Hirshfeld surfaces to quantify intermolecular interactions.
Analytical Confirmation: What techniques validate the compound’s purity and structural identity?
Methodological Answer:
- LCMS/HPLC: Retention time (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) and m/z values (e.g., [M+H]+ via ESI-MS) confirm molecular weight and purity .
- NMR: ¹H/¹³C spectra to verify substituent integration (e.g., dimethylsulfamoyl protons at δ ~2.8 ppm, oxazole protons at δ ~6.5–7.5 ppm).
- TLC: Ethyl acetate/hexane (3:7) mobile phase for rapid monitoring .
Advanced SAR: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Core Modifications: Vary substituents on the oxazole ring (e.g., electron-withdrawing groups at the 5-position) or benzamide moiety to assess impacts on bioactivity .
In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs.
Biological Assays: Test derivatives in vitro (e.g., IC₅₀ in cancer cell lines) and correlate with structural features.
Data Analysis: Multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area) .
Contradictory Data: How to resolve discrepancies in synthesis yields reported for similar sulfonamides?
Methodological Answer:
- Parameter Optimization: Systematically vary reaction parameters (solvent, temperature, catalyst) using design of experiments (DoE) to identify yield-limiting factors. For example, microwave synthesis often outperforms reflux due to uniform heating .
- Side-Reaction Analysis: Use LC-MS to detect byproducts (e.g., hydrolysis of the oxazole ring under acidic conditions).
- Reproducibility Checks: Ensure consistent reagent purity (e.g., anhydrous DMF) and reaction scaling protocols.
Molecular Interactions: What advanced techniques analyze non-covalent interactions in this compound?
Methodological Answer:
- SC-XRD: Quantify hydrogen bonds (e.g., N–H⋯O, O–H⋯N) and π-π stacking distances (e.g., 3.79 Å between aromatic rings) .
- DFT Calculations: Compute interaction energies (e.g., using Gaussian09 with B3LYP/6-311G**) for dimeric forms observed in crystals.
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to assess stability of interaction networks .
Key Resources:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
